5-(2-{4-[(cycloheptylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-(2-{4-[(CYCLOHEPTYLAMINO)METHYL]PHENOXY}-1-HYDROXYETHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzodiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{4-[(CYCLOHEPTYLAMINO)METHYL]PHENOXY}-1-HYDROXYETHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the benzodiazole intermediate with a phenol derivative, often using a coupling reagent such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Cycloheptylamino Group: This step typically involves the reaction of the phenoxy intermediate with cycloheptylamine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-{4-[(CYCLOHEPTYLAMINO)METHYL]PHENOXY}-1-HYDROXYETHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would regenerate the hydroxyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with benzodiazole cores.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-{4-[(CYCLOHEPTYLAMINO)METHYL]PHENOXY}-1-HYDROXYETHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that are involved in key biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as 2-aminobenzimidazole and 2-methylbenzimidazole.
Phenoxy Derivatives: Compounds with similar phenoxy groups, such as 4-phenoxyphenol and 4-phenoxyaniline.
Cycloheptylamino Derivatives: Compounds with similar cycloheptylamino groups, such as cycloheptylamine and N-cycloheptylbenzamide.
Uniqueness
What sets 5-(2-{4-[(CYCLOHEPTYLAMINO)METHYL]PHENOXY}-1-HYDROXYETHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C25H33N3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[2-[4-[(cycloheptylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C25H33N3O3/c1-27-22-14-11-19(15-23(22)28(2)25(27)30)24(29)17-31-21-12-9-18(10-13-21)16-26-20-7-5-3-4-6-8-20/h9-15,20,24,26,29H,3-8,16-17H2,1-2H3 |
InChI Key |
RBMYEHHQSLMTBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNC4CCCCCC4)O)N(C1=O)C |
Origin of Product |
United States |
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